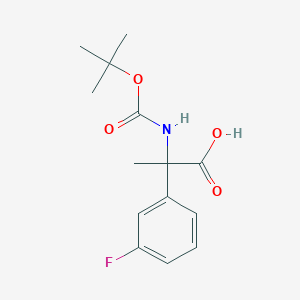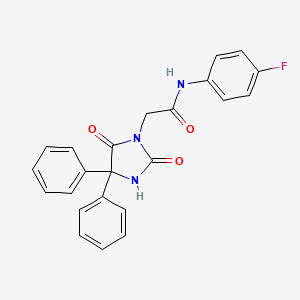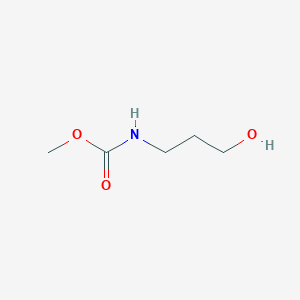
methyl N-(3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-hydroxypropyl)carbamate is a carbamate ester that has gained attention in various fields of research and industry due to its unique physical and chemical properties. This compound is known for its versatility and reliability in different applications, making it a valuable substance in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-(3-hydroxypropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of methyl carbamate with 3-chloropropanol under basic conditions. Another method includes the reaction of methyl isocyanate with 3-hydroxypropylamine . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain consistent quality. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, primary amines, and substituted carbamates. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: This compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which methyl N-(3-hydroxypropyl)carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions . The compound’s ability to penetrate cell membranes and its stability in biological environments make it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl N-(3-hydroxypropyl)carbamate include:
Uniqueness
This compound stands out due to its specific hydroxyl group, which provides unique reactivity and solubility properties. This makes it particularly useful in applications where other carbamates might not be as effective .
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
methyl N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) |
Clave InChI |
BNFYNWDBSWYDRD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


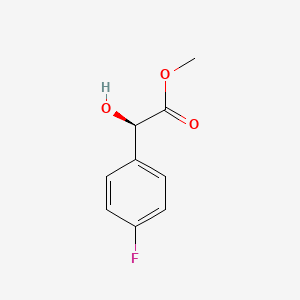

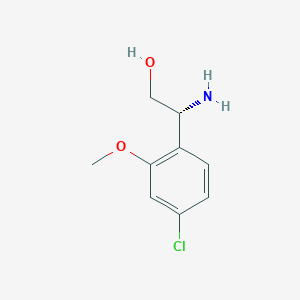
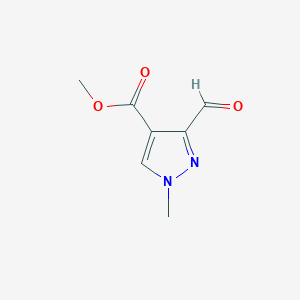
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
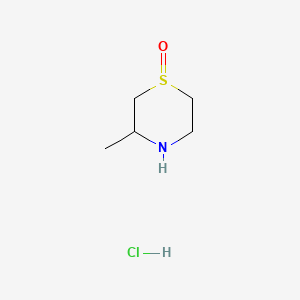
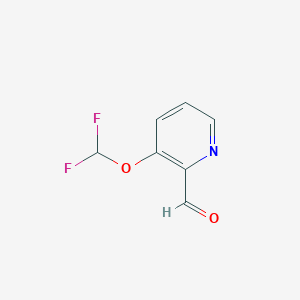
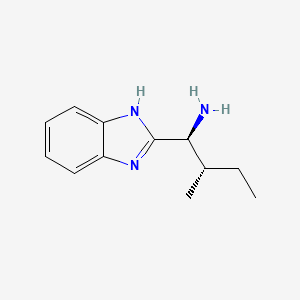
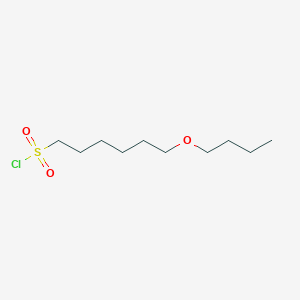

![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
